C-8 Nitro Substitution Enhances Tankyrase 2 Affinity vs. C-6 Nitro Isomer
In a systematic study of C-8 substituents on quinazolin-4-ones, the nitro-based inhibitor EXQ-2d achieved a pIC₅₀ of 7.86 (IC₅₀ ≈ 13.8 nM) against TNKS2, compared to a pIC₅₀ of 7.19 (IC₅₀ ≈ 64.6 nM) for the diol-based analog EXQ-1e [1]. X-ray crystallography confirmed that the nitro group forms new hydrogen-bonding interactions with the mobile active-site loop of TNKS2 that are inaccessible to the 6-nitro isomer [1]. The 6-nitro isomer (CAS 162012-69-3) is instead utilized as an intermediate for Raf kinase inhibitors, with no reported tankyrase activity [2]. This positional selectivity makes the 8-nitro variant the preferred starting point for tankyrase-targeted library synthesis.
| Evidence Dimension | TNKS2 inhibitory potency (pIC₅₀) |
|---|---|
| Target Compound Data | pIC₅₀ = 7.86 (representative 8-nitro quinazolin-4-one EXQ-2d) |
| Comparator Or Baseline | pIC₅₀ = 7.19 (8-diol analog EXQ-1e); 6-nitro isomer shows no reported TNKS2 activity |
| Quantified Difference | ΔpIC₅₀ = +0.67 (~4.7-fold potency improvement) over 8-diol; distinct target profile vs. 6-nitro isomer |
| Conditions | TNKS2 enzymatic assay; X-ray co-crystal structures (PDB deposition) |
Why This Matters
Procurement of the 8-nitro isomer rather than the 6-nitro isomer is essential for tankyrase-focused drug discovery, as the substitution pattern directly dictates which binding pocket subsite is addressed.
- [1] Bosetti, C. et al. Substitutions at the C-8 position of quinazolin-4-ones improve the potency of nicotinamide site binding tankyrase inhibitors. European Journal of Medicinal Chemistry 2025, 283, 117162. View Source
- [2] PMC, 7-Fluoro-6-nitroquinazolin-4(3H)-one, National Center for Biotechnology Information. View Source
